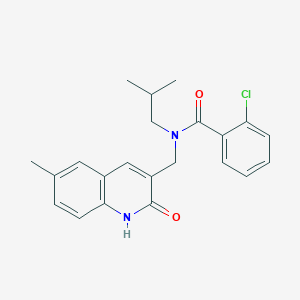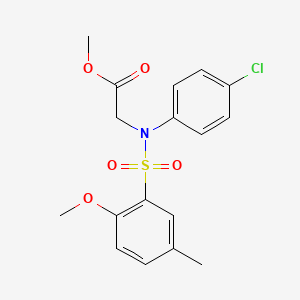methanone](/img/structure/B7687242.png)
[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl](4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a methoxy group, a pyrrolidin-1-ylsulfonyl group, and a 4-methylpiperazin-1-yl group attached to a phenyl ring, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the phenyl ring, followed by the introduction of the methoxy group, pyrrolidin-1-ylsulfonyl group, and 4-methylpiperazin-1-yl group. Each step requires specific reagents and conditions, such as:
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Sulfonylation: Addition of the pyrrolidin-1-ylsulfonyl group using pyrrolidine and a sulfonyl chloride derivative.
Piperazinylation: Attachment of the 4-methylpiperazin-1-yl group using 4-methylpiperazine and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, continuous flow systems, and automated control systems are often employed to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone is studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating enzyme activities or as a ligand for receptor binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it valuable for various applications.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone involves its interaction with specific molecular targets. The methoxy group, pyrrolidin-1-ylsulfonyl group, and 4-methylpiperazin-1-yl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone stands out due to its unique combination of functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-18-9-11-19(12-10-18)17(21)14-5-6-15(24-2)16(13-14)25(22,23)20-7-3-4-8-20/h5-6,13H,3-4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOFJSOWTULHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
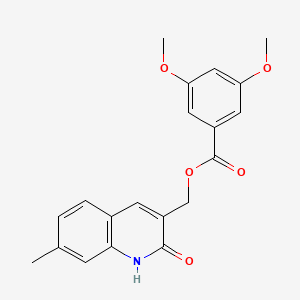
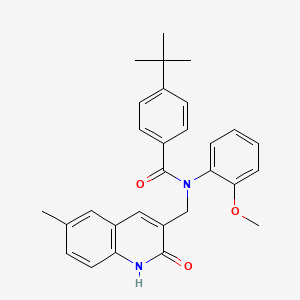
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7687184.png)
![N-benzyl-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B7687185.png)
![1-(4-fluorobenzoyl)-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7687197.png)

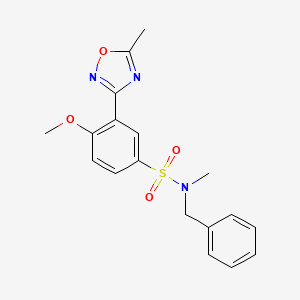
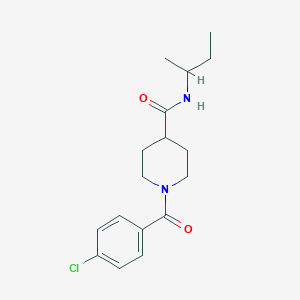
![3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-(3-methoxyphenyl)pyridine](/img/structure/B7687229.png)
![4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B7687249.png)
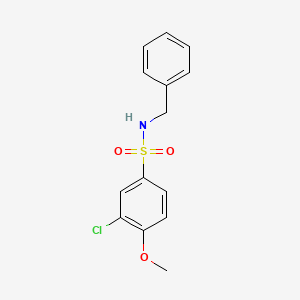
![N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7687259.png)
